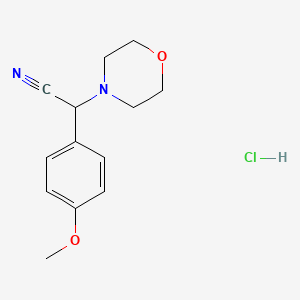
(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Übersicht
Beschreibung
(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 4-methoxyphenyl group and an acetonitrile moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The morpholine ring enhances solubility and bioavailability, while the 4-methoxy group may contribute to its binding affinity to specific targets.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter release and cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Table 1 summarizes the cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| A549 (lung cancer) | 10.5 | Cell cycle arrest at G1 phase |
| HeLa (cervical cancer) | 12.3 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis has been linked to increased levels of caspase-3 and p53 expression in treated cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Table 2 presents the minimum inhibitory concentrations (MIC) for selected pathogens.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 32 | Bacteriostatic |
| Staphylococcus aureus | 16 | Bactericidal |
| Candida albicans | 64 | Fungistatic |
The observed antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Case Studies
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells, revealing that it triggers apoptosis through mitochondrial pathways and enhances p53-mediated transcriptional activation .
- Antimicrobial Efficacy Assessment : Research conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, making it a candidate for further development as an antimicrobial agent .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSMZWCTEAZODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















